molecular formula C19H20ClNO2 B8050396 1-Benzyl-3-(4-chlorophenyl)-piperidine-3-carboxylic acid

1-Benzyl-3-(4-chlorophenyl)-piperidine-3-carboxylic acid

Cat. No.: B8050396
M. Wt: 329.8 g/mol
InChI Key: KUAHKEXDQPBAQN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-chlorophenyl)-piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(4-chlorophenyl)-piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-benzyl-4-chlorobenzylamine with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-chlorophenyl)-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-(4-chlorophenyl)-piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-chlorophenyl)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Benzyl-3,5-bis(3-chlorobenzylidene)-4-piperidinone
  • 4-Benzylpiperidine
  • 1-Benzyl-3-oxo-4-piperidinecarboxylate

Comparison: 1-Benzyl-3-(4-chlorophenyl)-piperidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both benzyl and chlorophenyl groups. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the chlorophenyl group may enhance its binding affinity to certain biological targets, making it more effective in specific applications .

Properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c20-17-9-7-16(8-10-17)19(18(22)23)11-4-12-21(14-19)13-15-5-2-1-3-6-15/h1-3,5-10H,4,11-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAHKEXDQPBAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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